molecular formula C19H15N3O3 B3888402 N-(4-anilinophenyl)-3-nitrobenzamide

N-(4-anilinophenyl)-3-nitrobenzamide

Cat. No.: B3888402
M. Wt: 333.3 g/mol
InChI Key: BLGFQDCWXBYLKS-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-3-nitrobenzamide is a synthetic chemical scaffold of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core substituted with a 3-nitro group and a 4-anilinophenyl moiety, a structural motif found in molecules with diverse biological activities . Similar nitro-aromatic compounds are frequently explored in drug discovery for their potential to interact with various enzyme systems, and the nitro group is a known versatile functional group in the design of bioactive molecules . Researchers value this amide as a key intermediate for synthesizing more complex heterocyclic compounds or as a precursor for further functionalization . Its structure suggests potential for investigation as a core fragment in developing kinase inhibitors or other targeted therapeutic agents, analogous to other nitro-containing bioactive molecules cited in scientific literature . This product is provided for research purposes to facilitate the exploration of novel chemical entities in early-stage discovery programs.

Properties

IUPAC Name

N-(4-anilinophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(14-5-4-8-18(13-14)22(24)25)21-17-11-9-16(10-12-17)20-15-6-2-1-3-7-15/h1-13,20H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGFQDCWXBYLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-3-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-anilinophenylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens, nitrating agents

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Scientific Research Applications

N-(4-anilinophenyl)-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of diguanylate cyclase enzymes, which play a role in bacterial biofilm formation. By reducing the levels of cyclic di-GMP, the compound can disrupt biofilm formation and enhance the effectiveness of antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-anilinophenyl)-3-nitrobenzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Varying Substituents

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
N-(4-anilinophenyl)benzamide Benzamide (no nitro group) C₁₉H₁₆N₂O 288.35 IC₅₀ = 1 µM (VC2370), 17.83 µM (WspR); antibiofilm
This compound 3-Nitrobenzamide + 4-anilinophenyl C₁₉H₁₅N₃O₃ 333.35 Presumed DGC inhibition; nitro group may enhance binding
N-(4-cyanophenyl)-3-nitrobenzamide 4-Cyanophenyl instead of 4-anilinophenyl C₁₄H₉N₃O₃ 267.24 No direct activity reported; cyano group alters polarity
N-(4-sulfamoylphenyl)-3-nitrobenzamide 4-Sulfamoylphenyl substituent C₁₃H₁₀N₄O₅S 346.31 Enhanced solubility; potential for improved bioavailability
4-Nitro-N-(3-nitrophenyl)benzamide Dual nitro groups at 3- and 4-positions C₁₃H₉N₃O₅ 303.23 Structural derivative; used in crystallography studies

Physicochemical and Pharmacokinetic Properties

Property This compound N-(4-cyanophenyl)-3-nitrobenzamide N-(4-sulfamoylphenyl)-3-nitrobenzamide
LogP (Predicted) 3.2 2.8 1.5
Solubility Low (nitro group reduces polarity) Moderate (cyan group enhances) High (sulfamoyl improves hydrophilicity)
Metabolic Stability Likely low (nitro → nitroso metabolites) Moderate High (sulfamoyl resists oxidation)

Key Research Findings and Implications

  • DGC Inhibition: Benzamide derivatives without nitro groups (e.g., N-(4-anilinophenyl)benzamide) are more extensively studied, showing potent antibiofilm activity. The nitro variant’s role remains speculative but is hypothesized to improve target engagement .
  • Structural Flexibility : Substituents like sulfonamide () or trifluoromethyl () groups can fine-tune solubility and target selectivity. For example, sulfonamide-benzamides exhibit enhanced aqueous solubility, critical for in vivo applications .
  • Toxicity Considerations: Nitro groups may introduce genotoxic risks via metabolic activation to reactive intermediates, necessitating careful optimization in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-anilinophenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 4-anilinophenylamine. A typical procedure involves dissolving the amine in anhydrous dichloromethane under nitrogen, followed by dropwise addition of the acyl chloride with a base (e.g., triethylamine) as a catalyst. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves yield (e.g., 56% yield reported for analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) identify functional groups and confirm amide bond formation (e.g., δ ~10.68 ppm for NH in analogous structures) .
  • Mass Spectrometry : High-resolution Q-TOF MS provides exact mass validation (e.g., [M-H]⁻ peaks with isotopic patterns for halogens) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 7.85 Å, b = 8.27 Å) are common in nitrobenzamide derivatives .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values). Derivatives with nitro groups show RNA polymerase inhibition, as seen in dithiolopyrrolone analogs .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Structural analogs with bromine substitutions exhibit IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can synthesis yield be improved while minimizing by-products?

  • Methodology :

  • Catalyst Screening : Use Pd/C or polymer-supported reagents to enhance nitro reduction efficiency .
  • Flow Chemistry : Continuous flow reactors improve scalability and reduce reaction times (e.g., 2-hour residence time vs. 24 hours batch) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates, while greener alternatives (e.g., cyclopentyl methyl ether) reduce environmental impact .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀/MIC values from multiple assays, accounting for variables like cell line heterogeneity or solvent effects (e.g., DMSO cytotoxicity thresholds).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Br) to enhance bioactivity, as seen in halogenated analogs .
  • Target Validation : Use CRISPR knockouts or RNA interference to confirm mechanism (e.g., RNA polymerase vs. kinase inhibition) .

Q. What computational methods predict binding modes and inhibitory potential?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., factor Xa or bacterial RNAP). A nitrobenzamide derivative showed a docking score of -9.2 kcal/mol against hfXa .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data to explain stability and reactivity .

Q. How does polymorphism affect physicochemical properties and bioactivity?

  • Methodology :

  • Crystallization Screens : Vary solvents (ethanol/water vs. acetone) to isolate polymorphs. Triclinic vs. monoclinic systems may alter solubility (e.g., 2-fold differences in dissolution rates) .
  • Thermal Analysis : DSC/TGA profiles identify metastable forms. For example, a melting point variation of 5–10°C between polymorphs impacts formulation stability .

Q. What strategies elucidate structure-activity relationships (SAR) for nitrobenzamide derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., -OCH₃, -CN) on the aniline ring. A 4-methoxy analog showed 3x higher antimicrobial activity than the parent compound .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic descriptors (Hammett σ) with bioactivity .

Q. How to assess toxicity and metabolic stability in preclinical models?

  • Methodology :

  • In Vitro Hepatocyte Assays : Measure CYP450 inhibition (e.g., CYP3A4) and metabolic half-life using LC-MS/MS. Nitro-reduction metabolites (e.g., amines) may require genotoxicity testing (Ames assay) .
  • In Vivo PK/PD : Administer compound (10 mg/kg, oral) to rodent models; plasma concentration-time profiles quantify bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-anilinophenyl)-3-nitrobenzamide
Reactant of Route 2
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N-(4-anilinophenyl)-3-nitrobenzamide

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